molecular formula C18H18BrNO4 B2465168 2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-5-methoxybenzamide CAS No. 1421457-08-0

2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-5-methoxybenzamide

Cat. No. B2465168
CAS RN: 1421457-08-0
M. Wt: 392.249
InChI Key: PZVMNGZKPCQUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-5-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including our compound of interest, have demonstrated significant anticancer potential. Specifically, 2-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHOXYBENZAMIDE has been investigated for its cell growth inhibitory effects in various cancer cell lines. Notably, it shows inhibition rates in leukemia (K-562 and SR), non-small cell lung cancer (NCI-H322M and NCI-H460), colon cancer (HCT-116, KM12, and SW-620), CNS cancer (SNB-75 and U251), melanoma (LOX IMVI and MDA-MB-435), and ovarian cancer (OVCAR-4 and OVCAR-8) .

Antimicrobial Properties

Benzofuran scaffolds have emerged as promising antimicrobial agents. While specific studies on our compound are limited, related benzofuran derivatives have displayed good antimicrobial activity. Further exploration of its potential in combating deadly microbes is warranted .

Catalytic Applications

The heteroarenes containing benzofuran moieties can participate in catalytic reactions. Although not directly studied for our compound, similar structures have been eligible substrates for protodeboronation reactions, yielding useful products .

properties

IUPAC Name

2-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-23-13-3-4-15(19)14(9-13)18(22)20-10-16(21)11-2-5-17-12(8-11)6-7-24-17/h2-5,8-9,16,21H,6-7,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVMNGZKPCQUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-5-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.